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Compound of Interest

Compound Name: N-(Benzyloxycarbonyl)-DL-alanine

Cat. No.: B554550 Get Quote

Spectroscopic Data Comparison: N-Cbz-L-
alanine vs. N-Cbz-D-alanine
A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and chiral drug development, the stereochemical purity of

protected amino acids is paramount. N-Carbobenzyloxy-L-alanine (N-Cbz-L-alanine) and its

enantiomer, N-Carbobenzyloxy-D-alanine (N-Cbz-D-alanine), are fundamental building blocks.

While chemically identical in terms of connectivity, their three-dimensional arrangement leads

to distinct biological activities. This guide provides a comparative analysis of their spectroscopic

data, offering a foundational tool for their identification and quality control.

As enantiomers, N-Cbz-L-alanine and N-Cbz-D-alanine exhibit identical physical properties

such as melting point, boiling point, and solubility in achiral solvents. Consequently, their

spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are also identical. The definitive spectroscopic

method to differentiate between these two enantiomers is polarimetry, which measures the

rotation of plane-polarized light.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Cbz-L-alanine and N-Cbz-D-

alanine.
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Spectroscopic

Technique
N-Cbz-L-alanine N-Cbz-D-alanine Reference(s)

¹H NMR (CDCl₃, 400

MHz)

See Table 2 for

detailed assignments.

See Table 2 for

detailed assignments.
[1]

¹³C NMR (CDCl₃, 125

MHz)

See Table 3 for

detailed assignments.

See Table 3 for

detailed assignments.

Mass Spectrometry

(MS)

Molecular Weight:

223.23 g/mol

Molecular Weight:

223.23 g/mol
[2]

Specific Optical

Rotation

-14.5° (c=2, Acetic

Acid)

+15° (c=2, Acetic

Acid)

Table 1: Summary of Comparative Spectroscopic Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

-CH₃ ~1.44 Doublet ~7.2

-CH- ~4.38 Quartet ~7.2

-CH₂- (benzyl) ~5.11 Singlet -

-NH- ~5.40 Broad Singlet -

Aromatic -CH ~7.30-7.38 Multiplet -

-COOH ~10.9 Broad Singlet -

Table 2: ¹H NMR Data for N-Cbz-Alanine (L and D enantiomers) in CDCl₃.

¹³C NMR Data
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Assignment Chemical Shift (δ) in ppm

-CH₃ ~18.5

-CH- ~49.6

-CH₂- (benzyl) ~67.3

Aromatic -CH ~128.3, 128.4, 128.7

Aromatic Quaternary C ~136.2

C=O (urethane) ~156.0

C=O (acid) ~177.8

Table 3: ¹³C NMR Data for N-Cbz-Alanine (L and D enantiomers) in CDCl₃.

Infrared (IR) Spectroscopy
The IR spectra of N-Cbz-L-alanine and N-Cbz-D-alanine are identical. Key characteristic peaks

include:

~3300 cm⁻¹: N-H stretch (amide)

~3030 cm⁻¹: Aromatic C-H stretch

~2950 cm⁻¹: Aliphatic C-H stretch

~1715 cm⁻¹: C=O stretch (carboxylic acid)

~1690 cm⁻¹: C=O stretch (urethane)

~1530 cm⁻¹: N-H bend and C-N stretch (amide II)

~1250 cm⁻¹: C-O stretch (urethane)

Experimental Protocols
Below are representative experimental protocols for the acquisition of the spectroscopic data

presented.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the N-Cbz-alanine enantiomer in

~0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-16 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to the residual

solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

2. Mass Spectrometry (MS)

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Method: Infuse the sample solution directly into the ESI source.
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Ionization Mode: Can be run in either positive or negative ion mode.

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

ion (e.g., m/z 100-500).

3. Polarimetry

Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).

Sample Preparation: Accurately weigh the sample and dissolve it in a precise volume of

solvent (e.g., acetic acid) to a known concentration (c), typically expressed in g/100 mL. For

the referenced data, the concentration is 2 g/100 mL.

Measurement:

Calibrate the instrument with a blank (pure solvent).

Fill the sample cell (of a known path length, l, in decimeters) with the sample solution.

Measure the observed optical rotation (α).

Calculation of Specific Rotation ([α]): [α] = α / (l × c)

Logical Relationship Diagram
The following diagram illustrates the relationship between the enantiomeric nature of N-Cbz-L-

alanine and N-Cbz-D-alanine and their resulting spectroscopic properties.

Enantiomers

Achiral Spectroscopic Methods Chiral Spectroscopic Method

N-Cbz-L-alanine

Identical NMR (¹H, ¹³C)Identical IR Identical MS Opposite Optical Rotation

N-Cbz-D-alanine

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Enantiomers and their spectroscopic properties.

In conclusion, while a suite of standard spectroscopic techniques can confirm the chemical

identity of N-Cbz-alanine, only chiroptical methods like polarimetry can definitively distinguish

between the L- and D-enantiomers. This distinction is critical for applications in stereospecific

synthesis and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Cbz-D-Alanine(26607-51-2) 1H NMR [m.chemicalbook.com]

2. N-Cbz-D-Alanine | 26607-51-2 [chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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